3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 179.17 g/mol. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring and a carboxylic acid functional group. It is classified under the category of benzoxazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science .
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid falls under the broader classification of organic compounds, specifically within the subclass of heterocycles due to the presence of nitrogen in its ring structure. Its classification is also relevant in medicinal chemistry due to its potential therapeutic effects .
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate phenolic precursors with amines and subsequent carboxylation.
These steps require careful control of temperature and reaction times to ensure high yields and purity .
The molecular structure of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid features:
The structural representation can be denoted by its SMILES notation: O=C(O)C1=C\C=C2\NCCO\C2=C\1
, which provides insight into its connectivity and stereochemistry .
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further applications .
These properties are crucial for determining its behavior in different environments and potential applications in research and industry .
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid has several potential applications:
Its versatility makes it a compound of interest across various scientific fields .
The 1,4-benzoxazine scaffold has evolved from a structural curiosity to a privileged heterocyclic system in drug design. Early research focused on its bicyclic framework—a fusion of benzene and oxazine rings—as a stable pharmacophore capable of diverse non-covalent interactions with biological targets. The discovery of natural products containing this core, such as the antibacterial cephalandole A [2], accelerated medicinal interest. By the early 2000s, synthetic methodologies enabled systematic exploration of its pharmacological potential. A landmark development involved benzoxazine carboxamides acting as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), validated through structure-based virtual screening campaigns. Compound 49 (a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide derivative) demonstrated potent PARP1 inhibition (IC₅₀ = 0.082 µM), leveraging the carboxamide group for critical H-bonding interactions in the NAD⁺ binding site [8]. This established benzoxazines as viable scaffolds for DNA-repair-targeted anticancer therapies, distinct from traditional quinazolinones or phthalazinones.
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid exemplifies strategic functionalization of the benzoxazine core. Its carboxylic acid moiety at the 7-position confers distinct physicochemical and target-binding properties:
Table 1: Therapeutic Applications of 7-Substituted Benzoxazine Derivatives
Compound Class | Biological Target | Key Activity | Structural Feature | Ref |
---|---|---|---|---|
8-Oxyacetic acid salts | TXA₂ receptor / PGI₂ receptor | Dual antagonist/agonist | 8-Oxyacetic acid chain | [1] |
Piperazinyl-acetamides | Cardiac inotropy receptors | Stroke volume enhancement | 7-Acetamide linker | [3] |
7-Carboxamides | PARP1 enzyme | DNA repair inhibition | 7-Carboxamide group | [8] |
2-Carboxylic acids | Mycobacterium tuberculosis | Antitubercular (IC₅₀ = 5.98 µg/mL) | 2-Carboxylic acid | [5] |
The carboxylic acid-functionalized benzoxazine scaffold has emerged as a strategic tool against drug-resistant pathogens, particularly in tuberculosis (TB) therapeutics. With multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains causing ~10% of global TB cases, benzoxazine-2-carboxylic acid derivatives exhibit potent activity against both drug-susceptible and resistant isolates. Tambe et al. synthesized 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid derivatives and evaluated them against M. tuberculosis H37Ra, identifying compound 5f with an IC₅₀ of 5.98 µg/mL—comparable to first-line agents like isoniazid. Molecular docking revealed binding to the panC enzyme (dihydropteroate synthase), essential for folate biosynthesis, with a free energy of -9.6 kcal/mol [5]. The carboxylic acid anchors the inhibitor via salt bridges with Arg72 and His77 residues, while the oxazine ring occupies a hydrophobic cleft, bypassing common resistance mechanisms.
Sustainable synthesis routes further enhance applicability against neglected diseases. Microwave-assisted nucleophilic aromatic substitution (SNAr) enables metal-free C–C coupling for derivatives like 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b][1,4]oxazin-2-one, reducing reaction times to 7–12 minutes and yields up to 82% [2]. This efficiency aligns with urgent needs for novel antibiotics targeting Streptococcus dysgalactiae and M. tuberculosis, where traditional development pipelines have stalled.
Table 2: Antitubercular Activity of Benzoxazine-2-Carboxylic Acid Derivatives
Compound | R Group | IC₅₀ (µg/mL) vs. M. tuberculosis | Binding Energy (kcal/mol) |
---|---|---|---|
5a | 4-Fluorophenyl | 10.42 | -9.1 |
5c | 4-Nitrophenyl | 11.81 | -9.3 |
5d | 4-Methylphenyl | 18.79 | -8.7 |
5f | 4-Chlorophenyl | 5.98 | -9.6 |
5g | 2-Naphthyl | 19.21 | -8.5 |
5j | 3-Bromophenyl | 14.81 | -8.9 |
Data sourced from antitubercular screening and docking studies [5]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: